Barbituric acid, 5-propyl- Barbituric acid, 5-propyl-
Brand Name: Vulcanchem
CAS No.: 6156-88-3
VCID: VC16474688
InChI: InChI=1S/C7H10N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h4H,2-3H2,1H3,(H2,8,9,10,11,12)
SMILES:
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol

Barbituric acid, 5-propyl-

CAS No.: 6156-88-3

Cat. No.: VC16474688

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Barbituric acid, 5-propyl- - 6156-88-3

Specification

CAS No. 6156-88-3
Molecular Formula C7H10N2O3
Molecular Weight 170.17 g/mol
IUPAC Name 5-propyl-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C7H10N2O3/c1-2-3-4-5(10)8-7(12)9-6(4)11/h4H,2-3H2,1H3,(H2,8,9,10,11,12)
Standard InChI Key ZWSXCQXSBNMGFC-UHFFFAOYSA-N
Canonical SMILES CCCC1C(=O)NC(=O)NC1=O

Introduction

Chemical Identity and Structural Features

Molecular Composition

5-Propylbarbituric acid belongs to the barbiturate class, featuring a six-membered pyrimidinetrione ring with a propyl group (-CH2CH2CH3) at the 5-position. While the exact molecular formula for 5-propylbarbituric acid is C7H10N2O3 (theoretical molecular weight: 182.17 g/mol), related derivatives exhibit variations due to additional substituents:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Substituents
5-Hydroxy-5-propylbarbituric acidC7H10N2O4198.17Hydroxy (-OH), propyl
5-Allyl-5-propylbarbituric acidC11H14N2O3238.28Allyl (-CH2CH=CH2), propyl
5-Phenyl-5-propylbarbituric acid sodium saltC12H11N2O3Na268.24Phenyl (C6H5), propyl

Data derived from PubChem entries and synthesis studies .

Crystallographic Insights

The crystal structure of 5-hydroxy-5-propylbarbituric acid (Fig. 1a) reveals a hydrogen-bonded framework stabilized by three independent interactions: N–H···O(carbonyl), N–H···O(hydroxy), and O–H···O(carbonyl) . This network forms a 5-connected nov topology, with each molecule linked to five others via six hydrogen bonds. The propyl chain adopts a gauche conformation, contributing to a pseudo-torsion angle of 124.3° between C2 and C5 . Comparative analysis with the ethyl analog (5-hydroxy-5-ethylbarbituric acid) shows isostructural packing despite a 11% reduction in unit cell volume, highlighting the adaptability of barbiturate frameworks to alkyl chain variations .

Synthesis and Derivatives

Key Derivatives and Metabolites

  • 5-Hydroxy-5-propylbarbituric Acid: A common oxidation product, characterized by a hydroxy group at the 5-position. Its crystal structure (space group P-1) features a layered hydrogen-bonding motif .

  • 5-Allyl-5-propylbarbituric Acid: Synthesized via nucleophilic substitution, this derivative exhibits enhanced lipophilicity due to the allyl group, influencing its GABAergic activity.

  • 5-Phenyl-5-propylbarbituric Acid Sodium Salt: A water-soluble formulation developed to improve bioavailability, with a melting point of 268–270°C .

Chemical Reactivity and Stability

Degradation Pathways

Barbiturates with 5-alkyl substituents undergo oxidative metabolism, as demonstrated in studies on 5-vinyl-5-(1-methylbutyl)-barbituric acid . Key pathways include:

  • ω-Oxidation: Conversion of the terminal methyl group to a carboxylic acid (e.g., 5-vinyl-5-(1-methyl-3-carboxy-propyl)-barbituric acid) .

  • Dealkylation: Removal of the propyl group to yield barbituric acid, though this is less common in sterically hindered derivatives .

Stability Considerations

5-Propylbarbituric acid derivatives are susceptible to:

  • Hydrolysis: Under acidic or alkaline conditions, the barbituric acid ring may degrade into malonylurea derivatives.

  • Photooxidation: Allyl-substituted analogs (e.g., 5-allyl-5-propylbarbituric acid) are prone to radical-mediated degradation upon UV exposure.

Pharmacological Profile

Mechanism of Action

Like most barbiturates, 5-propylbarbituric acid derivatives act as positive allosteric modulators of GABA<sub>A</sub> receptors. By prolonging chloride channel opening, they enhance inhibitory neurotransmission, leading to sedative-hypnotic effects. The propyl group’s hydrophobicity increases blood-brain barrier permeability, potentiating central nervous system activity.

Metabolic Fate

In vivo studies of 5-vinyl-5-(1-ethyl-propyl)-barbituric acid reveal three primary metabolites :

  • 5-Vinyl-5-(1-ethyl-2-carboxy-ethyl)-barbituric acid (ω-oxidation product).

  • 5-(1-Ethyl-propyl)-barbituric acid (devinylated metabolite).

  • 5-Hydroxy-5-(1-ethyl-propyl)-barbituric acid (potential oxidation artifact).

Applications and Research Directions

Historical Use

Barbiturates dominated anxiolytic and anticonvulsant therapies until the 1970s. Derivatives like 5-phenyl-5-propylbarbituric acid sodium salt were explored for epilepsy management but fell out of favor due to narrow therapeutic indices .

Modern Research

  • Crystallography: Hydrogen-bonding patterns in 5-hydroxy-5-propylbarbituric acid inform the design of co-crystals for improved drug solubility .

  • Neuropharmacology: Allyl-substituted analogs are investigated for selective GABA<sub>A</sub> receptor subunit targeting to reduce sedation.

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